REACTION_CXSMILES
|
Br[CH2:2][C:3]1[C:4]2[CH:17]=[C:16]([Cl:18])[CH:15]=[CH:14][C:5]=2[S:6][C:7]=1[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[C-:19]#[N:20].[K+].[I-].[K+].C(O)C>O>[Cl:18][C:16]1[CH:15]=[CH:14][C:5]2[S:6][C:7]([C:8]3[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=3)=[C:3]([CH2:2][C:19]#[N:20])[C:4]=2[CH:17]=1 |f:1.2,3.4|
|
Name
|
3-bromomethyl-5-chloro-2-phenylbenzo[b]thiophene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC=1C2=C(SC1C1=CC=CC=C1)C=CC(=C2)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
52 °C
|
Type
|
CUSTOM
|
Details
|
stirred for an additional 0.5 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting precipitate is separated from the reaction mixture by filtration
|
Type
|
CUSTOM
|
Details
|
Crystallization of this precipitate from ethyl acetate
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC2=C(SC(=C2CC#N)C2=CC=CC=C2)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |